molecular formula C6H14OS B2549337 2-Methoxy-2-methylbutane-1-thiol CAS No. 1936595-18-4

2-Methoxy-2-methylbutane-1-thiol

Cat. No.: B2549337
CAS No.: 1936595-18-4
M. Wt: 134.24
InChI Key: UFAFVADZGJMQFH-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylbutane-1-thiol is an organic compound with the molecular formula C6H14OS. It is a sulfur-containing compound known for its distinct chemical properties and potential applications in various fields. The compound is characterized by the presence of a methoxy group and a thiol group attached to a butane backbone.

Scientific Research Applications

2-Methoxy-2-methylbutane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of flavors, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-2-methylbutane-1-thiol in chemical reactions involves the movement of electrons, bond formation, and bond breaking. In the S_N2 mechanism, for example, the reaction takes place in a single step, with bond-forming and bond-breaking occurring simultaneously .

Safety and Hazards

2-Methoxy-2-methylbutane-1-thiol is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to keep away from open flames, hot surfaces, and sources of ignition .

Relevant Papers The relevant papers retrieved discuss various aspects of this compound. For instance, one paper presents binary vapor-liquid equilibria for the ether-aromatic systems including 2-methoxy-2-methylbutane (TAME) and 2-methoxy-2-methylpropane (MTBE) with toluene . Another paper discusses the influence of model complexity on the separation equipment performance, using the separation of azeotrope formed by 2-methoxy-2-methylpropane and methanol as an example .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-methylbutane-1-thiol can be achieved through several chemical reactions. One common method involves the reaction of 2-methyl-2-butene with methanol in the presence of a catalyst to form 2-methoxy-2-methylbutane. This intermediate is then subjected to thiolation using hydrogen sulfide or a thiolating agent to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-2-methylbutane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-2-methylbutane-1-thiol is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-methoxy-2-methylbutane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-4-6(2,5-8)7-3/h8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAFVADZGJMQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CS)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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